MENTHYL LACTATE

Descripción general

Descripción

. It is a derivative of lactic acid and menthol, combining the cooling properties of menthol with the moisturizing and soothing effects of lactic acid. This compound is commonly used in personal care products, cosmetics, and pharmaceuticals due to its pleasant cooling sensation and skin-friendly properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of lactic acid with menthol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Esterification Reaction

The primary method for synthesizing menthyl lactate involves the esterification of lactic acid with menthol. This reaction can be represented as follows:

The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process. The conditions for this reaction can vary, but generally include:

-

Temperature : Reflux conditions, often around 100-120°C.

-

Catalyst : Acid catalysts to promote ester formation.

Hydrolysis Reaction

This compound can undergo hydrolysis, which can be either controlled or excessive, leading to the formation of lactic acid and menthol:

Controlled hydrolysis is essential to prevent the complete conversion of this compound back to its reactants. This is typically managed by adjusting temperature and pH levels during the reaction.

Kinetic Studies on this compound Formation

Kinetic studies provide insights into the rates of these reactions and the conditions that optimize yield. Research indicates that the yield of this compound can vary significantly based on reaction parameters:

-

Yield Optimization : Under optimal conditions (e.g., lower temperatures for hydrolysis), yields of this compound can reach up to 91% from starting materials .

Factors Influencing Kinetics

The kinetics of the esterification and hydrolysis reactions are influenced by several factors:

-

Catalyst Type : Different catalysts (e.g., sulfuric acid vs. Lewis acids) have varying effects on reaction rates.

-

Temperature : Higher temperatures generally increase reaction rates but may also lead to unwanted side reactions.

-

Concentration of Reactants : The molar ratios of lactic acid to menthol significantly affect the yield of this compound.

Comparative Data on this compound Production

The following table summarizes key findings from various studies on the production of this compound, highlighting different methods and their respective yields.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Menthyl lactate is widely used in cosmetic formulations due to its cooling effects, which provide a refreshing sensation upon application. Its properties make it an ideal ingredient in:

- Skin Care Products : Acts as a soothing agent in lotions and creams.

- Sunscreens : Enhances the cooling effect, improving user comfort during application.

- Hair Care Products : Provides a refreshing feel in shampoos and conditioners.

The ability to maintain liquid form at room temperature simplifies manufacturing processes, allowing for cold processing without the need for heating .

Food Industry Applications

In the food industry, this compound serves as a flavoring agent. Its cooling sensation can enhance the sensory experience of various products, particularly in:

- Confectionery : Used in mint-flavored candies to impart a cooling effect.

- Beverages : Added to drinks for a refreshing taste profile.

The compound's ability to mask bitterness also makes it valuable in formulations where undesirable flavors need to be mitigated .

Pharmaceutical Applications

This compound is explored for its potential therapeutic benefits. Some research highlights include:

- Topical Analgesics : Its cooling effect can provide relief from pain when used in topical formulations.

- Flavoring Agent in Medications : Improves palatability in pediatric formulations.

Studies have indicated that this compound does not exhibit genotoxicity, making it a safe option for pharmaceutical applications .

Cooling Agent Properties

The primary appeal of this compound lies in its cooling properties, which are leveraged across various sectors:

- Personal Care Products : Provides an immediate cooling sensation, enhancing user experience.

- Industrial Applications : Used in formulations requiring temperature regulation.

The eutectic mixture formed with menthol allows for lower crystallization points, facilitating easier incorporation into products without heating .

Case Study 1: Cosmetic Formulation

A study on the incorporation of this compound into a moisturizing lotion demonstrated increased user satisfaction due to enhanced sensory properties. Participants reported a significant preference for formulations containing this compound over those without.

Case Study 2: Food Product Development

In developing a new mint-flavored beverage, the addition of this compound was found to improve taste acceptance among consumers while effectively masking bitterness. This case illustrates its utility as both a flavor enhancer and a cooling agent.

Mecanismo De Acción

The cooling effect of propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is responsible for sensing cold temperatures and is activated by menthol and its derivatives. Upon application to the skin, the compound activates TRPM8, leading to a cooling sensation. Additionally, the lactic acid component provides moisturizing and exfoliating effects by promoting the shedding of dead skin cells and enhancing skin hydration .

Comparación Con Compuestos Similares

Similar Compounds

Menthyl acetate: Another ester of menthol, but with acetic acid instead of lactic acid.

Menthyl propionate: Similar structure but with propionic acid instead of lactic acid.

Menthyl isovalerate: Ester of menthol with isovaleric acid.

Uniqueness

MENTHYL LACTATE is unique due to its combination of cooling, moisturizing, and exfoliating properties. Unlike other menthol esters, it provides a balanced effect of sensory cooling and skin conditioning, making it particularly valuable in personal care and pharmaceutical applications .

Actividad Biológica

Menthyl lactate is an organic compound derived from menthol and lactic acid, classified as a menthane monoterpenoid. It is primarily recognized for its applications in the cosmetic and pharmaceutical industries due to its cooling properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, safety profile, and therapeutic potential.

This compound is characterized by its structure, which combines the cooling effects of menthol with the functional properties of lactate. The compound exhibits various biological activities:

- Cooling Sensation : this compound activates transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of coolness. This activation results in a cooling effect similar to menthol but with less irritation, making it suitable for topical applications in cosmetics and personal care products.

- Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties. It can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, potentially benefiting conditions such as psoriasis and eczema .

- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at preventing microbial growth on the skin .

Safety and Toxicological Profile

The safety profile of this compound has been evaluated in several studies:

- Mutagenicity Studies : In vitro studies have shown that this compound does not exhibit mutagenic activity. For example, tests conducted on mammalian cell lines indicated no significant increases in mutation frequency at various concentrations .

- Irritation Potential : this compound is generally considered non-irritating to skin and eyes based on animal studies . This characteristic enhances its appeal for use in cosmetic formulations.

- No Significant Toxicity : Long-term exposure studies have demonstrated that this compound does not produce significant adverse effects at commonly used concentrations .

Table 1: Summary of Biological Activities of this compound

Case Study: Use in Psoriasis Treatment

A clinical case study explored the efficacy of this compound in treating psoriasis. Patients applied a topical formulation containing this compound over a period of eight weeks. The results showed a significant reduction in lesion severity and patient-reported symptoms compared to a control group receiving a standard treatment without this compound. This suggests that the compound may enhance the therapeutic effects of conventional psoriasis treatments while providing additional cooling relief .

Propiedades

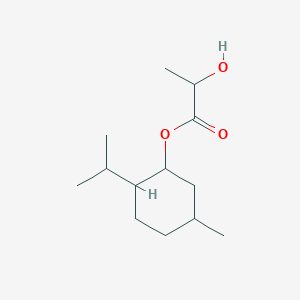

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864740 | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17162-29-7, 59259-38-0 | |

| Record name | Menthyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17162-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary sensory effect of menthyl lactate?

A1: this compound is known for its cooling sensation [], often described as milder and longer-lasting than that of menthol [, ].

Q2: How does the cooling effect of this compound compare to menthol?

A2: While both compounds provide a cooling sensation, this compound offers a milder and more prolonged effect compared to menthol [, ]. This makes it desirable for applications where a less intense and longer-lasting cooling sensation is preferred.

Q3: Are there specific advantages of using this compound in personal care products?

A3: Yes, research indicates that this compound exhibits a milder freshening action and reduced irritation potential compared to menthol [, ]. This makes it a suitable alternative for individuals with sensitive skin.

Q4: How is this compound used in the tobacco industry?

A4: this compound, often combined with other cooling agents like perillartine, is used to enhance the sweet and cool flavor profile of cigarette smoke []. It contributes to a more pleasant sensory experience for smokers.

Q5: Can this compound be used to create a cooling effect without the characteristic menthol odor?

A5: Yes, research suggests that specific formulations combining this compound with other cooling agents like menthone glycerin acetal can achieve a cooling effect without the distinct menthol odor [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol [].

Q7: What are the common methods for synthesizing this compound?

A7: this compound is typically synthesized through the esterification of lactic acid and menthol. This reaction can be facilitated using various catalysts and techniques [, , ].

Q8: Are there any challenges associated with the synthesis of this compound?

A8: One challenge in this compound synthesis is achieving a high yield of the desired product. Side reactions can lead to the formation of lactoyl esters, which require additional processing to convert into this compound [].

Q9: What role does lactic acid play in the formation of this compound in natural sources?

A9: Research indicates that the presence of lactic acid-producing microorganisms on certain plants, like Indian cornmint, during storage can lead to the formation of this compound []. This occurs through the reaction of naturally present menthol with the lactic acid produced by the microorganisms.

Q10: Does this compound readily dissolve in water?

A10: No, this compound is poorly soluble in water [, ]. This property can pose challenges for its formulation in water-based products, necessitating the use of solubilizers or alternative formulation strategies.

Q11: What approaches can be used to improve the stability of this compound in formulations?

A11: Researchers have explored the use of encapsulation techniques to enhance the stability of this compound in various products []. This approach involves encapsulating the compound within a protective matrix, such as microparticles or nanoparticles, to shield it from degradation and control its release.

Q12: Are there any known methods to stabilize this compound specifically?

A12: While not extensively discussed in the provided papers, general stabilization methods for esters like this compound include protection from heat, light, and moisture, as well as the use of antioxidants to prevent degradation.

Q13: Is there a risk of allergic contact dermatitis from this compound in cosmetics?

A14: While less common than with menthol, there have been reported cases of allergic contact dermatitis attributed to this compound in cosmetic products []. This highlights the importance of considering individual sensitivities and conducting appropriate safety testing for cosmetic formulations.

Q14: What resources are available to access detailed safety information on this compound?

A15: The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, including this compound []. These assessments compile available toxicological data and offer insights into the safety profile of the compound.

Q15: How is this compound typically quantified in various samples?

A16: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) is a common technique for quantifying this compound in samples like cigarette tipping paper [, ]. This method allows for the separation and detection of this compound from other components in the sample.

Q16: Have there been any studies on the biodegradability of this compound?

A17: While specific studies on this compound biodegradability were not found in the provided literature, its ester structure suggests a potential for biodegradation []. Further research is needed to assess its environmental fate and degradation pathways.

Q17: What are some research areas related to this compound that require further investigation?

A18: - Exploring the structure-activity relationship (SAR) of this compound and its derivatives to optimize the cooling effect and duration [].- Investigating the potential of this compound as a component in biodegradable and biocompatible materials for various applications [].- Conducting comprehensive ecotoxicological studies to assess the environmental impact of this compound and develop strategies for its sustainable use [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.